![molecular formula C10H18ClNO2 B2504896 Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride CAS No. 2361644-86-0](/img/structure/B2504896.png)

Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride" is not directly studied in the provided papers. However, the papers do discuss various azabicyclo nonane derivatives, which share structural similarities with the compound . These derivatives are of interest due to their potential pharmacological properties and their unique structural characteristics, which include a bicyclic framework consisting of a piperidine and a cyclohexane ring .

Synthesis Analysis

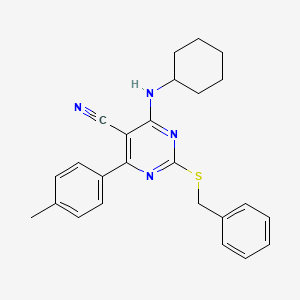

The synthesis of azabicyclo nonane derivatives has been explored in several studies. For instance, Michael reactions were used to synthesize 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates, which involved the reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds . Additionally, the synthesis of 3-azabicyclo[3.3.1]nonane derivatives with potential analgesic activities was reported, where various substituents were introduced at specific positions on the azabicyclo nonane framework .

Molecular Structure Analysis

The molecular structure of azabicyclo nonane derivatives has been elucidated using techniques such as NMR spectroscopy and X-ray diffraction. For example, the conformational behavior of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate was established using 1H, 13C, and 2D NMR spectroscopy, revealing a slightly flattened chair conformation for the piperidone ring . Similarly, the crystal structure of related compounds was determined, providing insights into their three-dimensional arrangement and conformational preferences .

Chemical Reactions Analysis

The chemical reactivity of azabicyclo nonane derivatives has been studied in the context of their potential pharmacological applications. The Michael reactions mentioned earlier are an example of the type of chemical transformations these compounds can undergo . Furthermore, the synthesis of olefins such as 2-methyl-2-azabicyclo[3.3.1]non-6-ene and -non-7-ene was performed to evaluate their analgetic activity, showcasing the diverse chemical reactions that can be applied to modify the azabicyclo nonane scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclo nonane derivatives are closely related to their molecular structure. The NMR studies provide detailed information on the proton and carbon environments within the molecules, which are indicative of their electronic properties . The crystal structures obtained through X-ray diffraction reveal the solid-state arrangements and intermolecular interactions, such as hydrogen bonding, which can influence the compound's solubility and stability .

Wissenschaftliche Forschungsanwendungen

Applications in Synthesis and Stereochemistry

Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride and its derivatives are primarily explored in the field of synthetic organic chemistry. One study demonstrated its utility in the synthesis and stereochemical analysis of 3-azabicyclo[3.3.1]nonane derivatives. This research involved Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds, leading to the formation of variously substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates. The study not only explored the stereochemical aspects of these reactions but also performed further transformations of the products, indicating the compound’s role in complex synthetic pathways (Vafina et al., 2003).

Role in Crystal Structure Analysis

The compound was also the subject of a crystal structure analysis study. The gold(III) tetrachloride salt of L-cocaine, closely related to the compound , was analyzed to reveal intricate details of its crystal structure. This study highlighted the presence of intra- and intermolecular hydrogen bonds and close contacts, which are crucial for understanding the chemical behavior and potential applications of the compound in various fields, including pharmaceuticals and materials science (Wood et al., 2007).

Utility in Peptidomimetics and Drug Discovery

A significant area of application for derivatives of this compound is in the creation of peptidomimetics, molecules that mimic the structure and function of peptides. These compounds have considerable potential in drug discovery due to their stability and bioavailability. Research in this area includes the synthesis of various stereoisomers of 2-Oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid ester, highlighting the compound's versatility and importance in medicinal chemistry (Mulzer et al., 2000).

NMR Studies and Structural Insights

Furthermore, the compound has been a subject in nuclear magnetic resonance (NMR) studies to elucidate the structure and dynamics of variously substituted 3-azabicyclo[3.3.1]nonan-9-ones. These studies provide valuable insights into the stereochemistry and electronic effects influencing the structure and reactivity of the azabicycle, which are crucial for its applications in chemical synthesis and drug design (Park et al., 2011).

Safety and Hazards

The safety information for “Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Zukünftige Richtungen

The future directions for “Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride” and its derivatives could involve further investigation of their antiprotozoal activities . The most promising compounds were further investigated in a mouse model for their in vivo activity against Plasmodium berghei .

Wirkmechanismus

In terms of safety, it has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 . These statements correspond to causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

Eigenschaften

IUPAC Name |

methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-13-10(12)9-4-7-2-3-8(9)6-11-5-7;/h7-9,11H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNCVUZEYRULIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2CCC1CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2504819.png)

![2-(N-methylmethylsulfonamido)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2504820.png)

![5,6-dimethyl-2-(3-pyridinyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2504821.png)

![3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2504825.png)

![2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2504826.png)

![Methyl 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2504829.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2504833.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2504836.png)